4-(2,5-Dimethylthiophen-3-yl)butanoic acid
Overview
Description
4-(2,5-Dimethylthiophen-3-yl)butanoic acid is a chemical compound with the CAS Number: 26420-27-9 . It has a molecular weight of 198.29 and its IUPAC name is 4-(2,5-dimethyl-3-thienyl)butanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14O2S/c1-7-6-9(8(2)13-7)4-3-5-10(11)12/h6H,3-5H2,1-2H3,(H,11,12) . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point range of 55-59 degrees Celsius .Scientific Research Applications
Molecular Modulation and Analysis
4-(2,5-Dimethylthiophen-3-yl)butanoic acid has been utilized as a cyclic substitute in the synthesis of a new class of compounds for modulating the Transient Receptor Potential Vanilloid Type-1 (TRPV1) channel, which plays a significant role in sensory perception such as pain and heat. Derivatives of this compound have shown promise as TRPV1 agonists, displaying good efficacy in comparison to capsaicin, the natural ligand. This suggests potential applications in pain management and the study of sensory neurons (Aiello et al., 2016).
Solar Cell Applications
In the realm of renewable energy, derivatives of 4-(2,5-Dimethylthiophen-3-yl)butanoic acid have been integrated into organic sensitizers for solar cell applications, enhancing the conversion efficiency of incident photons to current. This advancement in molecular engineering has led to significant improvements in the performance of dye-sensitized solar cells, demonstrating the compound's utility in the development of sustainable energy solutions (Sanghoon Kim et al., 2006).
Chemical Synthesis and Characterization
The compound has also been involved in the synthesis and structural characterization of novel chemical entities. For instance, W(CO)5 complexes of 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid and related compounds have been synthesized, providing insights into their thermal stability and molecular interactions. These studies contribute to the broader understanding of metal-carbonyl tracers in chemical analysis and potential applications in materials science (Kowalski et al., 2009).
Safety And Hazards
properties
IUPAC Name |
4-(2,5-dimethylthiophen-3-yl)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-7-6-9(8(2)13-7)4-3-5-10(11)12/h6H,3-5H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLTWBYDRVPLDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30305393 | |
Record name | 4-(2,5-dimethylthiophen-3-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30305393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethylthiophen-3-yl)butanoic acid | |
CAS RN |
26420-27-9 | |
Record name | NSC170644 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170644 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(2,5-dimethylthiophen-3-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30305393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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